molecular formula C13H12 B14498554 (5Z,7Z,9Z)-6-methylbenzo[8]annulene

(5Z,7Z,9Z)-6-methylbenzo[8]annulene

Cat. No.: B14498554
M. Wt: 168.23 g/mol
InChI Key: RUBAIGJPOJLUFP-JKWIVIGASA-N
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Description

(5Z,7Z,9Z)-6-methylbenzo[8]annulene is a specialized benzoannulene derivative offered for research and development purposes. This compound is part of a class of non-benzenoid aromatic hydrocarbons that are of significant interest in advanced materials science and organic synthesis. Researchers are investigating benzo[8]annulenes for their unique electronic properties and potential application in the development of organic semiconductors, conductive polymers, and novel ligand systems in catalysis. The specific stereochemistry and methyl substitution pattern of this compound make it a particularly valuable building block for constructing complex molecular architectures with tailored properties. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

(5Z,7Z,9Z)-6-methylbenzo[8]annulene

InChI

InChI=1S/C13H12/c1-11-6-2-3-7-12-8-4-5-9-13(12)10-11/h2-10H,1H3/b3-2?,6-2-,7-3-,11-6?,11-10-,12-7?,13-10?

InChI Key

RUBAIGJPOJLUFP-JKWIVIGASA-N

Isomeric SMILES

C/C/1=C/C2=CC=CC=C2/C=C/C=C1

Canonical SMILES

CC1=CC2=CC=CC=C2C=CC=C1

Origin of Product

United States

The Compound 5z,7z,9z 6 Methylbenzoiupac.organnulene

General Methodologies for Annulene Synthesis

The synthesis of annulenes, which are completely conjugated monocyclic hydrocarbons, has been a significant area of research in organic chemistry. inflibnet.ac.in These methods are foundational for accessing more complex structures like benzoannulenes.

Oxidative Coupling and Partial Hydrogenation Approaches for Macrocycles

A prominent general method for synthesizing macrocyclic annulenes was developed by Franz Sondheimer and his colleagues. orgsyn.org This strategy typically involves three key steps. First, a suitable terminal diacetylene undergoes oxidative coupling to form a large macrocyclic polyacetylene. orgsyn.org This cyclization is commonly achieved using copper(II) acetate (B1210297) in pyridine. orgsyn.orgnih.gov Following the formation of the macrocycle, a prototropic rearrangement is induced, often with a strong base like potassium tert-butoxide, to yield a dehydroannulene. orgsyn.org The final step is a partial catalytic hydrogenation of the carbon-carbon triple bonds to double bonds, which furnishes the target annulene. orgsyn.org This sequence has been successfully used to prepare a range of annulenes, including scilit.com-, nih.gov-, lumenlearning.com-, nih.gov-, nih.gov-, and researchgate.netannulenes in pure crystalline form. orgsyn.org

Synthesis of Benzousask.caannulene Frameworks

The fusion of a benzene ring to an annulene core significantly influences the molecule's properties and requires specialized synthetic considerations.

Preparation of Parent Benzousask.caannulenes

The parent hydrocarbon, (5Z,7Z,9Z)-benzo usask.caannulene, has been successfully synthesized and structurally characterized. rsc.org One established method for creating the core structure involves starting from biphenylene, as demonstrated in the synthesis of its derivatives. rsc.org This approach highlights a pathway to the fundamental benzo-fused cyclooctatetraene (B1213319) ring system.

Approaches for Introducing Alkyl Substituents into Benzousask.caannulenes (e.g., Methylation at the 6-position)

The introduction of alkyl groups onto an aromatic ring is a fundamental transformation in organic synthesis, often accomplished via Friedel-Crafts reactions. lumenlearning.com Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution typically uses an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). lumenlearning.com The Lewis acid activates the alkyl halide, increasing its electrophilicity to the point where it can be attacked by the aromatic ring. lumenlearning.com

For a hypothetical methylation at the 6-position of the benzo usask.caannulene core, one could envision a Friedel-Crafts alkylation. However, this reaction is not without limitations. A major drawback is the propensity for carbocation rearrangements, which can lead to products other than the desired one. lumenlearning.com Furthermore, the product of a Friedel-Crafts alkylation is often more reactive than the starting material because alkyl groups are electron-donating, which can lead to polyalkylation. lumenlearning.com While this represents a general strategy, its specific application to the benzo usask.caannulene system would require empirical investigation to determine its feasibility and optimize reaction conditions.

Synthesis of Halogenated and Hydrogenated Benzousask.caannulene Derivatives

Halogenated derivatives of benzo usask.caannulene serve as important synthetic intermediates. The compound (5Z,7Z,9Z)-5,10-Dibromobenzo usask.caannulene has been prepared from biphenylene. rsc.org In its structure, the two bromine atoms are positioned exo to the boat-shaped cyclooctatetraene ring at the two sites beta to the fused benzene ring. rsc.org A crystallographic study provided precise data on its molecular geometry. rsc.org

Selected Crystallographic Data for (5Z,7Z,9Z)-5,10-Dibromobenzo usask.caannulene
Parameter Value
Molecular FormulaC₁₂H₈Br₂
Molecular Weight312.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Average Br—C bond distance1.919 (2) Å
C=C (Br substituted) bond distance1.328 (2) Å
C=C (non-fused) bond distance1.327 (2) Å
C=C (fused) bond distance1.398 (2) Å

Data sourced from Bender & Boere (2013). rsc.org

Advanced Synthetic Methodologies for Annulene Systems

Modern synthetic chemistry has introduced sophisticated methods for constructing complex annulene and polycyclic aromatic hydrocarbon (PAH) systems. Transition metal catalysis, in particular, has enabled the synthesis of highly complex benzo-fused annulenes.

One powerful technique is the cyclotrimerization of didehydro usask.caannulenes, also known as COTynes. researchgate.net The reaction pathways are highly dependent on the catalyst and reaction conditions. For instance, palladium(0) catalysis can promote the cyclotrimerization of a parent COTyne to form a benzotri usask.caannulene. researchgate.net In other cases, selective cyclotrimerization using different transition-metal catalysts, such as palladium or ruthenium, can afford distinct stereoisomers of benzo-fused tri usask.caannulenes. nih.govresearchgate.netnih.govnih.gov These reactions can produce complex, non-planar PAHs, such as molecular cups, where multiple COT units are fused around a central benzene ring. nih.govresearchgate.netnih.gov The choice of catalyst can selectively yield different conformers, demonstrating a high level of control in assembling these intricate three-dimensional structures. nih.govresearchgate.netnih.gov

Other advanced strategies include diversity-oriented synthesis approaches to macrocycles. One such method involves the oxidative cleavage of a bridging double bond in polycyclic precursors to achieve ring expansion, affording highly functionalized macrocycles efficiently and with high tolerance for various ring sizes and stereochemistries. These advanced methodologies open avenues to novel carbon-rich architectures and materials. scilit.com

Palladium/Copper-Mediated Coupling Strategies for Macrocycles

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of macrocycles and polycyclic systems. mdpi.comnih.gov These methods often offer high efficiency and functional group tolerance under mild reaction conditions.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H arylation, are instrumental in constructing cyclic systems, including those containing eight-membered rings like benzodiazepines. mdpi.comresearchgate.net For instance, intramolecular palladium-catalyzed reactions have been effectively used to create various macrocyclic peptide structures and other complex fused heterocyclic products. nih.gov This type of strategy could be envisioned for the final ring-closing step to form the benzo nih.govannulene system from a suitably functionalized linear precursor.

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for certain coupling reactions. researchgate.net Copper-mediated intramolecular dehydrogenative C-O coupling has been successfully used to construct complex fused-ring systems like benzothieno[3,2-b]benzofurans. nih.gov A similar intramolecular C-C coupling approach, starting from a precursor with appropriate leaving groups, could be a viable route to the benzo nih.govannulene core. For example, the synthesis of multi-substituted benzo[b]thiophenes has been achieved through a copper-catalyzed domino radical cyclization. rsc.org

The table below summarizes representative conditions for these coupling reactions, highlighting their applicability to forming cyclic structures.

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)₂, PPh₃o-bromoaniline derivatives, CO1,4-Benzodiazepin-5-oneCarbonylation and cyclization to form an eight-membered ring. mdpi.com
Pd(dba)₂, LigandAryl halides, Cyclic allene (B1206475) precursorsFused HeterocyclesAnnulation via formation of two new bonds and an sp³ center. nih.gov
Cu(OAc)₂2-(Benzo[b]thiophen-2-yl)phenol derivativesBenzothieno[3,2-b]benzofuransIntramolecular dehydrogenative C-H/O-H coupling. nih.gov
CuI, Base2-Iodophenyl ketones, XanthateMulti-substituted benzo[b]thiopheneDomino radical cyclization. rsc.org

On-Surface Mechanochemistry for Polycyclic Aromatic Hydrocarbons

On-surface synthesis is a burgeoning field that utilizes the confinement of molecular precursors to a solid surface, typically under ultra-high vacuum (UHV) conditions, to direct chemical reactions with atomic precision. nih.govresearchgate.net This bottom-up approach enables the formation of novel polycyclic aromatic hydrocarbons (PAHs) and other nanostructures that are often inaccessible through traditional solution-phase chemistry. scispace.comcnr.it

The mechanism involves depositing specifically designed precursor molecules onto a catalytic metal surface, such as gold or silver. Subsequent thermal annealing provides the energy to induce reactions like dehalogenative aryl-aryl coupling (an Ullmann-like reaction) and cyclodehydrogenation to form planar, extended π-systems. cnr.it This technique has been instrumental in creating atomically precise graphene nanoribbons, including those with porous structures containing annulene rings. scispace.comnih.gov

While the direct synthesis of (5Z,7Z,9Z)-6-methylbenzo nih.govannulene using this method has not been reported, the strategy is highly relevant. A potential precursor could be a custom-synthesized molecule containing the pre-assembled benzene and methylated eight-membered ring components, flanked by halogen atoms. By depositing this precursor onto a suitable surface, a final intramolecular cyclization could, in principle, form the target molecule. The power of this technique lies in its ability to control planarity and overcome the high activation barriers associated with certain cyclization reactions. cnr.it

Key findings in on-surface synthesis relevant to annulene formation are presented below.

Precursor MoleculeSurfaceReaction TypeResulting Structure
DibromohexabenzotetraceneAu(111)Dehalogenative coupling, CyclodehydrogenationPorous graphene nanoribbon with mdpi.comannulene pores. cnr.it
Phenyl-substituted Graphene NanoribbonsVicinal SurfacesPhenyl migration, Dehydrogenative couplingGraphene nanoribbons with researchgate.net-annulene pores. nih.gov
ortho-Dicarbonitrile precursorsAg(111)CyclotetramerizationMetallo-phthalocyanines with extended π-systems. researchgate.net

Metal-Mediated Cycloaddition Reactions in Annulene Construction

Metal-mediated cycloaddition reactions are a cornerstone of modern organic synthesis for the construction of cyclic systems, including eight-membered rings and annulenes. mdpi.com These reactions, such as [2+2+2], [4+2], and [6+2] cycloadditions, bring together multiple unsaturated components (e.g., alkynes, alkenes) in a controlled manner to rapidly build molecular complexity. nih.gov

Transition metals like titanium, rhodium, and manganese are known to catalyze the [2+2+2] cycloaddition of three alkyne units to form substituted benzene rings. nih.gov Variants of this reaction can be used to construct fused ring systems. The synthesis of the parent benzo nih.govannulene has been achieved through methods that involve the rearrangement of polycyclic precursors, such as the ring-opening of benzotricyclooctadiene or the ultraviolet irradiation of benzobicyclo[2.2.2]octatriene. wikipedia.org These transformations can be viewed as types of pericyclic reactions that are often influenced by the presence of metals.

More directly, catalytic cycloaddition reactions involving 1,3,5,7-cyclooctatetraene (COT), the parent of the eight-membered ring in benzo nih.govannulene, are well-documented for creating bicyclic structures. mdpi.com For example, the reaction of COT with alkynes can lead to bicyclo[4.2.2]decatrienes. A retrosynthetic approach to benzo nih.govannulene could involve a cycloaddition between a suitable diene and a strained cyclic alkyne, or a metal-catalyzed annulation onto a pre-existing benzene ring. The synthesis of substituted 1,6-methano nih.govannulene, another aromatic annulene, has been achieved through cycloaddition reactions of 1H-cyclopropabenzene, demonstrating the utility of this approach for complex annulene systems. orgsyn.org

The table below details examples of metal-mediated cycloadditions for the construction of cyclic and polycyclic compounds.

Reaction TypeReactantsCatalyst SystemProduct
[6π + 2π]-cycloaddition1-Methylcycloheptatriene, Si-containing alkynesTi(acac)₂Cl₂-Et₂AlClSubstituted bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com
[2+2+2] Cycloadditionβ-Keto esters, Terminal alkynesManganese-basedSubstituted benzenes. nih.gov
[4+2] Cycloaddition2-Substituted benzo[b]thiophene S-oxides, AlkynesThermalSubstituted naphthalenes. iosrjournals.org

Computational and Theoretical Investigations of 5z,7z,9z 6 Methylbenzo 1 Annulene

Quantum Chemical Approaches for Annulene Systems

The computational investigation of annulene systems, characterized by their cyclic, conjugated structures, necessitates the use of robust quantum chemical methods capable of accurately describing their often complex potential energy surfaces and electronic structures. These methods are crucial for predicting molecular geometries, relative energies of different conformations, and for delving into the nuances of their aromatic character.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Relative Energies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium to large-sized molecules like benzo researchgate.netannulene. epa.govmdpi.com DFT methods are employed to perform geometry optimizations, which involve finding the minimum energy structure of a molecule on its potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

For benzo researchgate.netannulene, DFT calculations would typically be used to determine its preferred conformation. The parent cyclooctatetraene (B1213319) is known to adopt a non-planar "tub" conformation to avoid the antiaromaticity of a planar 8-pi electron system. The fusion of a benzene (B151609) ring in benzo researchgate.netannulene introduces additional strain and electronic effects that influence its three-dimensional structure.

The effect of the methyl group in (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene is expected to be primarily steric, potentially influencing the puckering of the eight-membered ring. DFT calculations would be instrumental in quantifying the energetic differences between various possible conformations arising from the methyl substitution.

A variety of density functionals, such as B3LYP, M06-2X, and ωB97X-D, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly used for such investigations. epa.gov The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against higher-level calculations or experimental data where available.

Table 1: Representative DFT Functionals and Basis Sets for Annulene Calculations

MethodDescription
DFT Functionals
B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It often provides a good balance of accuracy for a wide range of systems.
M06-2XA high-nonlocality functional with a large amount of exact exchange, which can be particularly effective for systems with non-covalent interactions and for predicting thermochemistry.
ωB97X-DA long-range corrected hybrid functional with empirical dispersion corrections, making it suitable for studying systems where both covalent and non-covalent interactions are important.
Basis Sets
6-31G(d,p)A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in describing bonding.
aug-cc-pVTZA Dunning-style correlation-consistent basis set of triple-zeta quality, augmented with diffuse functions to better describe weakly bound electrons and non-covalent interactions.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations

For achieving higher accuracy in energy calculations, especially for systems where electron correlation effects are significant, ab initio post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock (HF) approximation by systematically including electron correlation.

Møller-Plesset perturbation theory to the second order (MP2) is a common starting point for including electron correlation. smu.edu However, for a more definitive "gold standard" in computational chemistry, the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is often used. smu.eduacs.org CCSD(T) calculations are computationally demanding but provide highly accurate energies and are invaluable for benchmarking results from less expensive methods like DFT.

In the context of (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene, CCSD(T) calculations, likely performed as single-point energy calculations on DFT-optimized geometries, would provide very reliable relative energies between different conformers. This is particularly important for annulenes, where the energy differences between various non-planar structures can be small.

Computational Aromaticity Descriptors

Aromaticity is a fundamental concept in chemistry, and several computational descriptors have been developed to quantify it. These descriptors go beyond simple electron counting rules (like Hückel's rule) and provide a more nuanced picture of electron delocalization.

Nucleus-Independent Chemical Shift (NICS) Analysis

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. kiku.dk It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Aromatic systems are characterized by negative NICS values, indicating a diatropic ring current, while antiaromatic systems exhibit positive NICS values due to a paratropic ring current.

For (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene, NICS calculations would be performed for both the benzene ring and the eight-membered ring. It is expected that the benzene ring would exhibit a significantly negative NICS value, confirming its aromatic character. The eight-membered ring, being a cyclooctatetraene derivative, is expected to be non-aromatic or weakly anti-aromatic, likely showing a NICS value close to zero or slightly positive. The methyl group is not expected to have a major impact on the NICS values of the rings, although minor electronic effects could be observed.

Table 2: Expected NICS(1) Values (in ppm) for the Rings of Benzo researchgate.netannulene

RingExpected NICS(1) Value RangeAromaticity Character
Benzene Ring-8 to -12Aromatic
Eight-membered Ring-2 to +2Non-aromatic
Note: These are generalized expected values based on literature for similar systems. Actual calculated values may vary depending on the computational method.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor of aromaticity. It evaluates the degree of bond length alternation in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while a value of 0 corresponds to a non-aromatic system with localized single and double bonds. Negative values can indicate antiaromatic character.

For (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene, the HOMA index would be calculated for both the six- and eight-membered rings based on their optimized geometries. The benzene ring is expected to have a HOMA value close to 1. The eight-membered ring, due to its non-planar nature and bond localization, would have a HOMA value significantly lower than 1, likely close to 0, indicating its non-aromatic character. The methyl group's steric influence might cause minor distortions in the adjacent bond lengths, leading to a slight change in the HOMA value of the eight-membered ring compared to the unsubstituted parent compound.

Table 3: Expected HOMA Index Values for the Rings of Benzo researchgate.netannulene

RingExpected HOMA ValueAromaticity Character
Benzene Ring~0.9 - 1.0Aromatic
Eight-membered Ring~0.0 - 0.3Non-aromatic
Note: These are generalized expected values. The precise values depend on the optimized geometry from quantum chemical calculations.

Theoretical Studies on Electronic Properties and Band Gaps

The electronic properties of (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding its reactivity and potential applications in materials science. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical stability.

Theoretical calculations, primarily using DFT, can provide reliable estimates of these orbital energies and the resulting band gap. For (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the fused benzene ring and the double bonds of the eight-membered ring. The LUMO will be the lowest energy unoccupied orbital, and the HOMO-LUMO gap will determine the energy required for the lowest electronic transition.

The methyl group, being an electron-donating group through hyperconjugation and induction, is expected to raise the energy of the HOMO more significantly than the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted benzo researchgate.netannulene. This effect is generally observed in methyl-substituted aromatic hydrocarbons.

Table 4: Predicted Effect of Methyl Substitution on the Electronic Properties of Benzo researchgate.netannulene

PropertyBenzo researchgate.netannulene (Parent)(5Z,7Z,9Z)-6-methylbenzo researchgate.netannuleneExpected Change
HOMO EnergyEE + ΔE₁Increase
LUMO EnergyE'E' + ΔE₂Slight Increase
HOMO-LUMO GapE' - E(E' + ΔE₂) - (E + ΔE₁)Decrease
Note: This table represents a qualitative prediction based on the known electronic effects of methyl groups on aromatic systems.

Lack of Publicly Available Research Data for (5Z,7Z,9Z)-6-methylbenzoannulene

Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations for the chemical compound (5Z,7Z,9Z)-6-methylbenzoannulene could be located.

This includes a lack of published data regarding its HOMO-LUMO gap analysis, correlation with molecular topology, conformational dynamics, fluxional processes, potential energy surfaces, and transition states for isomerization and bond shifting.

Therefore, the detailed article requested, structured around specific computational and theoretical findings for (5Z,7Z,9Z)-6-methylbenzoannulene, cannot be generated at this time due to the absence of the necessary foundational research in the public domain.

While general information on annulenes and their derivatives exists, providing insights into the behavior of related compounds, a scientifically accurate and authoritative article focusing solely on (5Z,7Z,9Z)-6-methylbenzoannulene is not possible without dedicated studies on this specific molecule. Further research and publication in peer-reviewed scientific journals would be required to provide the data necessary to fulfill the requested analysis.

Conformational Dynamics and Fluxionality of 5z,7z,9z 6 Methylbenzo 1 Annulene

Intrinsic Conformation of the Benzouq.edu.auannulene Ring System

The fusion of a benzene (B151609) ring to a cyclooctatetraene (B1213319) (COT) core in benzo uq.edu.auannulene imposes significant conformational constraints and electronic perturbations on the eight-membered ring. Understanding the intrinsic conformation of this ring system is fundamental to comprehending the behavior of its substituted derivatives.

Analysis of Preferred Conformations (e.g., Twisted Chair-Chair, Boat)

The parent cyclooctatetraene (COT) is well-known to adopt a non-planar, tub-shaped conformation to avoid the antiaromaticity associated with a planar 8 π-electron system. nih.gov When a benzene ring is fused to the COT core, the resulting benzo uq.edu.auannulene largely retains this non-planar geometry. X-ray crystallographic studies of derivatives provide significant insight into the preferred conformations.

A study of (5Z,7Z,9Z)-5,10-dibromobenzo uq.edu.auannulene revealed that the cyclooctatetraene portion of the molecule adopts a distinct boat-shaped conformation. researchgate.net In this structure, the two bromine substituents are oriented exo to the boat. This preference for a boat-like structure is a common feature in benzo-fused annulenes, as it effectively alleviates the steric strain and avoids antiaromatic destabilization. nih.govmdpi.comiupac.org

In addition to the boat conformation, computational studies on a bridged 7-piperidino-5,9-methanobenzo uq.edu.auannulene have indicated the existence of other low-energy conformations, including twist-boat and chair forms. nih.gov The relative stability of these conformations can be influenced by the substitution pattern and the solvent environment. For instance, in the case of the bridged amine derivative, the stability order of chair and twist-boat conformations in water was found to be reversed compared to the gas phase or polar aprotic solvents. nih.gov

Based on these findings for closely related structures, it is expected that (5Z,7Z,9Z)-6-methylbenzo uq.edu.auannulene also adopts a non-planar, boat-like conformation as its most stable ground state. The presence of the methyl group is not anticipated to fundamentally alter this preference but rather to influence the barriers to conformational interconversions.

Table 1: Key Conformational Features of the Benzo uq.edu.auannulene Ring System (inferred from derivatives)
ConformationDescriptionEvidence
BoatThe eight-membered ring adopts a shape resembling a boat, which is the most commonly observed conformation in crystalline states of derivatives.X-ray crystallography of (5Z,7Z,9Z)-5,10-Dibromobenzo uq.edu.auannulene researchgate.net and benzo-fused tri uq.edu.auannulenes. nih.govmdpi.comiupac.org
Twist-BoatA slightly twisted variant of the boat conformation, identified as a stable conformer in computational studies.Molecular dynamics simulations of a 7-piperidino-5,9-methanobenzo uq.edu.auannulene. nih.gov
ChairA higher energy conformer also identified in computational studies, potentially populated in solution.Molecular dynamics simulations of a 7-piperidino-5,9-methanobenzo uq.edu.auannulene. nih.gov

Fluxional Behavior in Annulenes and Benzouq.edu.auannulenes

Fluxionality, the rapid intramolecular rearrangement between equivalent structures, is a hallmark of many annulenes. In benzo uq.edu.auannulenes, this dynamic behavior is primarily governed by two processes: ring inversion and bond shifting.

Investigation of Bond Shifting Mechanisms

Bond shifting in cyclooctatetraene involves the interconversion of two valence isomers with alternating single and double bonds through a higher-energy transition state. This process allows for the permutation of the double and single bonds within the ring. In the parent COT, the transition state for bond shifting is thought to be a planar, delocalized structure with D8h symmetry, which is strongly antiaromatic. uq.edu.au The energy barrier for bond shifting in unsubstituted COT is approximately 2-4 kcal/mol higher than that for ring inversion. nih.gov

For benzo uq.edu.auannulene, the fusion of the benzene ring introduces a permanent fixation of one double bond, which will influence the mechanism and energetics of bond shifting in the remaining portion of the eight-membered ring. While specific studies on bond shifting in benzo uq.edu.auannulene are scarce, research on substituted cyclooctatetraenes has shown that steric effects from substituents can significantly increase the barrier to this process. nih.gov

Study of Conformational Isomerization and Pseudorotation Processes

Conformational isomerization in benzo uq.edu.auannulene is dominated by ring inversion, which for the parent COT is a process that interconverts two equivalent tub conformations. This proceeds through a planar, bond-alternating transition state of D4h symmetry. uq.edu.au The experimental barrier for ring inversion in COT is in the range of 10-13 kcal/mol. nih.gov

In the case of benzo uq.edu.auannulene, the fusion of the benzene ring is expected to raise this barrier. Studies on highly substituted and fused benzannulated systems, such as tetraphenylene, have shown very high barriers to ring inversion, on the order of 75.8 kcal/mol, indicating that the flexibility of the eight-membered ring is significantly reduced. mdpi.com This suggests that for (5Z,7Z,9Z)-6-methylbenzo uq.edu.auannulene, the ring inversion process would be considerably slower than in the parent COT.

Pseudorotation, a process that allows for the interconversion of different non-equivalent conformations without passing through a high-energy planar transition state, is another possible dynamic process. In some substituted cycloheptadiene systems, ring inversion is a key conformational process. For benzo uq.edu.auannulene, pseudorotational pathways would likely involve transitions between various boat and twist-boat conformations.

Valence Tautomerism and its Role in Dynamic Equilibria

Valence tautomerism involves the reversible interconversion between two isomers that differ in the distribution of their valence electrons. While prominent in systems like the cycloheptatriene-norcaradiene equilibrium, its role in the dynamic equilibria of benzo uq.edu.auannulene is less direct. The bond shifting process itself can be considered a form of valence tautomerism. However, more complex valence isomerizations, such as those leading to bicyclic structures, are also conceivable under specific conditions, though they are not typically observed as part of the low-energy fluxional behavior at ambient temperatures.

Impact of the 6-methyl Substituent on Conformational Barriers and Dynamics

The introduction of a methyl group at the 6-position of the benzo uq.edu.auannulene ring is expected to have a significant impact on its conformational dynamics. The steric bulk of the methyl group can influence both the relative energies of different conformations and the energy barriers for their interconversion.

Research on methyl-substituted cyclooctatetraenes has demonstrated that steric effects tend to increase the energy barriers for both ring inversion and bond shifting. nih.govnih.gov The presence of a methyl group can destabilize the planar transition states required for these processes due to increased steric hindrance.

Furthermore, the position of the methyl group is crucial. In (5Z,7Z,9Z)-6-methylbenzo uq.edu.auannulene, the methyl group is adjacent to the fused benzene ring. This proximity can lead to steric interactions that may favor certain conformations over others and will likely raise the activation energy for processes that involve significant changes in the geometry around the substituted carbon. For instance, the resonance signals of aromatic protons in some heterocyclic systems have been observed to shift downfield upon methylation, indicating electronic and steric perturbations. iupac.org

While specific experimental data for (5Z,7Z,9Z)-6-methylbenzo uq.edu.auannulene is not available, the principles derived from studies on methyl-substituted cyclooctatetraenes can be applied. It is reasonable to predict that the barriers for both ring inversion and bond shifting in this molecule will be higher than in the unsubstituted benzo uq.edu.auannulene, and the difference between these two barriers may also be altered.

Table 2: Representative Energy Barriers for Fluxional Processes in Cyclooctatetraene (COT) and Predicted Effects in (5Z,7Z,9Z)-6-methylbenzo uq.edu.auannulene
Fluxional ProcessEnergy Barrier in Unsubstituted COT (kcal/mol)Predicted Effect of Benzo-fusion and 6-Methyl Substitution
Ring Inversion10 - 13 nih.govIncreased barrier due to steric hindrance from the fused ring and the methyl group, and destabilization of the planar transition state.
Bond Shifting~12 - 17 (2-4 kcal/mol higher than ring inversion) nih.govIncreased barrier due to steric hindrance and electronic effects of the substituents. The difference between ring inversion and bond shifting barriers may be reduced.

Aromaticity and Electronic Structure Analysis of 5z,7z,9z 6 Methylbenzo 1 Annulene

Electronic Structure and Pi-Electron Delocalization

The electronic structure of (5Z,7Z,9Z)-6-methylbenzoannulene is largely dictated by its non-planar geometry. The tub-shaped conformation of the eight-membered ring prevents effective through-conjugation of the four double bonds. As a result, the π-electrons in the cyclooctatetraene (B1213319) moiety are largely localized, and the molecule behaves more like a cyclic polyene than an aromatic system. The benzene (B151609) ring, being fused to this non-aromatic system, largely retains its own aromatic character, though there is some electronic communication between the two ring systems.

In an idealized planar benzoannulene, there would be a continuous cyclic array of 12 p-orbitals. However, the pronounced non-planarity of the eight-membered ring disrupts this cyclic conjugation. The primary conjugation pathways can be considered as:

The Benzenoid Pathway: The six carbon atoms of the fused benzene ring maintain a high degree of π-electron delocalization, characteristic of an aromatic system.

The Polyenic Pathway: The remaining six carbon atoms of the cyclooctatetraene ring form a conjugated system that is electronically isolated from the other double bond within the eight-membered ring due to the tub-like geometry.

The orbital interactions are therefore dominated by the strong overlap of p-orbitals within the benzene ring. The overlap between the p-orbitals of the benzene ring and the adjacent p-orbitals of the eight-membered ring is significant, but the twisting of the larger ring prevents the propagation of this delocalization around the entire 12-carbon periphery.

The presence of a methyl group at the 6-position and the fusion of the benzene ring both have distinct effects on the electronic properties of the molecule.

Benzo-Fusion:

Structural Effects: The fusion of the benzene ring introduces some degree of strain, but the eight-membered ring retains its flexibility to adopt a non-planar conformation.

Electronic Effects: The electron-withdrawing inductive effect and the electron-donating resonance effect of the fused benzene ring can influence the electron density distribution in the adjacent double bonds of the cyclooctatetraene moiety.

Methyl Substituent:

Inductive Effect: The methyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density in the adjacent double bond.

Hyperconjugation: The methyl group can also participate in hyperconjugation, where the σ-electrons of the C-H bonds overlap with the π-system of the double bond. This interaction is also electron-donating in nature.

The combined influence of these factors on the electronic properties is subtle but significant. The following table provides a qualitative summary of the expected influence of the methyl group on various properties of the benzoannulene system.

PropertyInfluence of Methyl GroupExpected Outcome
Electron Density Inductive effect and hyperconjugationIncreased electron density at the C5=C6 double bond
HOMO-LUMO Gap Electron-donating naturePotential slight decrease in the HOMO-LUMO gap
Redox Potential Increased electron densityMay become slightly easier to oxidize and harder to reduce
NMR Chemical Shifts Electronic and steric effectsShift in the resonance of nearby protons

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound (5Z,7Z,9Z)-6-methylbenzo researchgate.netannulene . Consequently, it is not possible to generate a detailed, scientifically accurate article focusing solely on its specific aromaticity, electronic structure, and quantum interference effects as requested.

Detailed research findings, including experimental or computational data such as bond lengths, nucleus-independent chemical shift (NICS) values, HOMO-LUMO gaps, or molecular conductance measurements, are not present in the accessible literature for this particular substituted annulene.

Information is available for the parent compound, benzo researchgate.netannulene , and related derivatives, as well as on the general principles of aromaticity and quantum interference in annulene systems.

Benzo researchgate.netannulene : Research on related compounds like (5Z,7Z,9Z)-5,10-Dibromobenzo researchgate.netannulene indicates that the parent benzo researchgate.netannulene contains a non-planar, boat-shaped cyclooctatetraene ring. researchgate.net This non-planarity is a key determinant of its electronic properties, generally rendering it non-aromatic. mdpi.com

Quantum Interference in Annulenes : Theoretical studies on annulenes demonstrate that coherent electronic transport is highly sensitive to quantum interference. aps.org For researchgate.netannulenes (a 4n π-electron system), destructive quantum interference can completely block current flow for certain lead configurations. aps.org Breaking the molecular symmetry, for instance through substitution, can disrupt this destructive interference and significantly increase conductance. aps.org

However, generating an article that strictly adheres to the provided outline for (5Z,7Z,9Z)-6-methylbenzoannulene would require speculating on the precise effects of the methyl group at the 6-position without any supporting data. This would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be produced at this time.

Reactivity and Reaction Mechanisms of 5z,7z,9z 6 Methylbenzo 1 Annulene

General Reaction Patterns of Annulenes Based on Aromaticity and Planarity

The reactivity of annulenes is intrinsically linked to their aromaticity and ability to adopt a planar conformation. According to Hückel's rule, cyclic, planar, fully conjugated systems with (4n+2) π-electrons exhibit aromatic stability, whereas those with 4n π-electrons are antiaromatic and highly unstable if forced into planarity. To avoid this instability, 4n π systems like cyclooctatetraene (B1213319) distort into non-planar shapes, rendering them non-aromatic and olefin-like in their reactivity.

In (5Z,7Z,9Z)-6-methylbenzo youtube.comannulene, the COT portion of the molecule contains 8 π-electrons, a 4n system (where n=2). Consequently, it avoids the antiaromatic instability of a planar conformation by adopting a tub shape. wikipedia.org This structural feature is paramount, as it isolates the π-bonds within the eight-membered ring, causing them to behave as a conjugated polyene rather than a delocalized aromatic system. The fusion of the benzene (B151609) ring provides some structural rigidity but does not impart aromaticity to the larger ring. wikipedia.orgrsc.org The methyl group at the 6-position acts as a weak electron-donating group, which can influence the regioselectivity of certain reactions.

A primary indicator of aromaticity is a compound's preference for substitution reactions over addition reactions. Aromatic systems like benzene undergo electrophilic substitution, which preserves the stable, delocalized π-system. In contrast, non-aromatic and antiaromatic compounds readily undergo addition reactions that saturate the π-bonds.

Given that the COT ring of (5Z,7Z,9Z)-6-methylbenzo youtube.comannulene is non-planar and non-aromatic, it is expected to exhibit reactivity characteristic of a conjugated alkene. Therefore, it preferentially undergoes addition reactions . Electrophiles will add across the double bonds of the eight-membered ring, as this pathway is energetically more favorable than a substitution reaction that would not result in the preservation of any significant aromatic stabilization in that ring. The fused benzene ring, conversely, will resist addition and would only undergo substitution under forcing conditions.

Table 1: Comparison of Reaction Preferences
Ring Systemπ-Electron CountAromaticityDominant Reaction PathwayReason
Benzene Ring6 (4n+2)AromaticSubstitutionPreservation of aromatic stabilization energy.
COT Ring of Benzo youtube.comannulene8 (4n)Non-aromatic (Non-planar)AdditionReacts like a conjugated polyene; no aromaticity to preserve.

Pericyclic Reactions in Annulene Chemistry

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the chemistry of conjugated systems like the COT ring of (5Z,7Z,9Z)-6-methylbenzo youtube.comannulene. The stereochemical outcomes of these reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. st-and.ac.uk

An electrocyclic reaction is a reversible pericyclic process involving the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. libretexts.orglibretexts.org The 8 π-electron system of the COT ring in 6-methylbenzo youtube.comannulene can theoretically undergo an electrocyclic ring closure to form a bicyclic system.

According to the Woodward-Hoffmann rules, the stereochemical course of an electrocyclic reaction depends on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.org For an 8π system (a 4n system), the allowed thermal reaction proceeds via a conrotatory motion, where the p-orbitals at the termini of the π-system rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. youtube.comyoutube.com Conversely, the allowed photochemical reaction proceeds via a disrotatory motion, where the orbitals rotate in opposite directions. libretexts.org

Table 2: Woodward-Hoffmann Rules for the 8 π-Electron System of the COT Ring
Reaction ConditionNumber of π ElectronsAllowed Mode of Ring ClosureForbidden Mode of Ring Closure
Thermal (Δ)8 (4n)ConrotatoryDisrotatory
Photochemical (hν)8 (4n)DisrotatoryConrotatory

Cycloaddition reactions involve two separate π-electron systems combining to form a cyclic molecule. The olefinic bonds of the COT ring in 6-methylbenzo youtube.comannulene can participate in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The COT ring contains diene moieties that can react with suitable dienophiles (electron-deficient alkenes or alkynes) in a Diels-Alder reaction. For instance, two of the conjugated double bonds can act as a 4π system, reacting with a 2π dienophile to form a new six-membered ring. Such reactions have been observed in related benzofused annulenes. acs.org

[2+2] and [4+4] Cycloadditions: While thermally allowed [2+2] cycloadditions are rare for simple alkenes, they can be induced photochemically. Dimerization via [4+4] cycloaddition is also a known reaction pathway for cyclooctatetraene and its derivatives. Didehydro youtube.comannulenes (COTynes) have been shown to undergo complex cycloadditions, forming dimers or trimers depending on the presence of metal catalysts. rsc.org In the absence of a catalyst, these systems can rearrange to form Dewar benzene derivatives, likely via a cyclobutadiene intermediate followed by another cycloaddition. rsc.org

Automerization Processes and Their Degenerate Rearrangements

Automerization is a type of rearrangement that yields a product that is structurally indistinguishable from the starting material. researchgate.net In the context of annulenes, this often involves bond shifting, a process where single and double bonds within the ring interchange their positions. For (5Z,7Z,9Z)-6-methylbenzo youtube.comannulene, this degenerate rearrangement would involve a concerted shift of the π-bonds within the eight-membered ring. This process, which interconverts identical forms, can be observed through techniques like NMR spectroscopy, where it leads to the coalescence of signals at higher temperatures as the rate of interconversion increases. While the fused benzene ring is static, the bonds in the COT ring can shift, leading to an apparent migration of the methyl group around the eight-membered ring positions. Computational studies on youtube.comannulene have detailed the mechanisms and energy barriers for such bond-shifting processes. nih.gov

Redox Chemistry and its Influence on Structure and Reactivity

The redox chemistry of (5Z,7Z,9Z)-6-methylbenzo youtube.comannulene is one of its most significant features. The non-aromatic, non-planar COT ring can be transformed into a planar, aromatic system upon two-electron reduction.

Reduction with an alkali metal (e.g., lithium or potassium) adds two electrons to the π-system of the COT ring, converting it from an 8π system to a 10π system. According to Hückel's rule, a 10π system (4n+2, where n=2) is aromatic. To maximize the stabilizing effect of this aromaticity, the ring overcomes its steric strain and adopts a planar conformation. This redox-induced structural change from a tub-shaped, non-aromatic molecule to a planar, aromatic dianion dramatically alters its chemical and physical properties.

The onset of aromaticity in the dianion can be observed spectroscopically. In ¹H NMR spectroscopy, the formation of an aromatic system induces a significant ring current. This diatropic ring current strongly deshields protons on the exterior of the ring and shields protons on the interior. This phenomenon has been spectacularly demonstrated in related annulenes, where reduction to a 4n+2 dianion or tetraanion leads to massive shifts in proton resonances. ic.ac.ukchemrxiv.org

Table 3: Effect of Two-Electron Reduction on Benzo youtube.comannulene
PropertyNeutral State (C₁₂H₉-CH₃)Dianion State ([C₁₂H₉-CH₃]²⁻)
π-Electrons (COT Ring)8 (4n)10 (4n+2)
Aromaticity (COT Ring)Non-aromaticAromatic
Geometry (COT Ring)Non-planar (Tub)Planar
ReactivityOlefinic (Addition Reactions)Aromatic (Resistant to Addition)
Magnetic PropertiesNo significant ring currentDiatropic ring current

Generation of Anionic and Cationic Species and their Stability

There is no available scientific literature detailing the successful generation and characterization of anionic or cationic species derived from (5Z,7Z,9Z)-6-methylbenzoannulene. Consequently, data regarding their stability, spectroscopic properties, or structural features are absent.

Electron Transfer Properties and Topological Switching Mechanisms

Similarly, the electron transfer properties of (5Z,7Z,9Z)-6-methylbenzoannulene have not been reported. Studies on its redox potentials, the behavior of its radical ions, or any potential for topological switching mechanisms induced by electron transfer are not found in the current body of scientific work.

This lack of specific data underscores a gap in the understanding of how substituent effects, in this case, the placement of a methyl group, modulate the electronic behavior of the benzoannulene framework. Further experimental and theoretical studies would be necessary to elucidate the chemical and physical properties of this particular compound.

Advanced Applications and Functional Materials Research Involving Benzo 1 Annulenes

Organic Electronics and Optoelectronic Materials

The exploration of π-conjugated systems is central to the advancement of organic electronics. Benzo nih.govannulenes and their derivatives, as part of the wider family of polycyclic aromatic hydrocarbons (PAHs), are of interest for their tunable photophysical and redox properties. wikipedia.org

While direct applications of (5Z,7Z,9Z)-6-methylbenzo nih.govannulene in organic semiconductors are not yet reported, related benzo-fused structures show promise. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and used as solution-processable small molecule organic semiconductors in organic field-effect transistors (OFETs). mdpi.com These studies demonstrate that fusing benzene (B151609) rings to other conjugated systems is a viable strategy for creating materials with desirable charge-transport properties. mdpi.com

In the realm of organic photovoltaics (OPVs), the development of novel donor and acceptor molecules is critical. The ternary strategy, which involves adding a third component to a host binary system, has been shown to improve the performance of OPVs. nih.gov Benzo[1,2-b:4,5-b′]dithiophene-based small molecules, for example, have been successfully used as third components to enhance power conversion efficiency by promoting molecular packing and facilitating charge transportation. nih.gov Although not a direct analogue, this research highlights the utility of benzo-fused cores in optimizing photovoltaic performance. The potential for benzo nih.govannulene derivatives in this area remains an open field of investigation, likely dependent on the ability to tune their energy levels and absorption spectra through chemical modification.

The development of efficient light-emitting materials is crucial for OLED technology. mdpi.comnih.gov Bowl-shaped fragments of fullerenes, such as corannulene (B50411) and its derivatives, have been investigated for their applications in OLEDs. rhhz.net These molecules possess tunable orbital energies and packing structures, which are critical for device performance. rhhz.net For example, specific corannulene derivatives have been used in the light-emitting layers of OLEDs, with one compound achieving a luminance of 2200 cd/m² and a green electroluminescence peak at 515 nm. rhhz.net Multiethynyl corannulene derivatives have demonstrated high fluorescence quantum yields, indicating their potential as efficient light-emitting materials. rhhz.net

This research into related curved and benzo-fused aromatic systems suggests that benzo nih.govannulene derivatives could potentially be engineered for OLED applications. The key would be to functionalize the benzo nih.govannulene core to achieve high quantum yields, appropriate emission colors, and good film-forming properties. The non-planar, tub-shaped conformation of the cyclooctatetraene (B1213319) ring could help in reducing intermolecular aggregation, a common issue that leads to fluorescence quenching in solid-state devices. nih.gov

Molecular Devices and Switches

The intrinsic ability of the nih.govannulene core to undergo significant structural changes in response to redox stimuli is a key feature being exploited in the design of molecular-scale devices.

A significant area of research is the development of electromechanically switchable hydrocarbons based on nih.govannulene cores. bohrium.comnih.gov Oligomeric materials composed of 5,12-alkyne linked dibenzo[a,e]cyclooctatetraenes (dbCOTs), a class of benzo nih.govannulene derivatives, exhibit remarkable topological switching upon redox changes. bohrium.comnih.govchemspider.com

The fundamental mechanism involves the injection of electrons into the π-system of the nih.govannulene unit. nih.gov In its neutral ground state, the cyclooctatetraene ring adopts a non-planar, tub-shaped conformation with limited electronic conjugation across the ring. bohrium.comnih.gov Upon reduction (electron injection), the system gains aromatic character and undergoes a dramatic reorganization into a planar, fully conjugated structure. bohrium.comnih.gov This reversible transformation from a pseudo-conjugated tub shape to a conjugated aromatic system constitutes a molecular switch, driven by electrical stimulus. bohrium.comchemspider.com This process is stable over many redox cycles, making these materials robust candidates for responsive systems. nih.gov

Property Neutral State (dbCOT) Reduced State (dbCOT dianion)
Geometry Tub-shaped, non-planarPlanar
Electronic Structure Pseudo-conjugatedAromatic, fully conjugated
Switching Stimulus OxidationReduction (electron injection)
Key Feature Reversible topological reorganizationStable over multiple redox cycles

This table summarizes the switching properties of dibenzo[a,e]cyclooctatetraene (dbCOT) units, which are derivatives of benzo nih.govannulene. bohrium.comnih.gov

The concept of using single molecules as components in electronic circuits is a major goal of nanotechnology. nih.govrsc.org The switching behavior of nih.govannulene-based hydrocarbons makes them intriguing candidates for single-molecule logic elements. bohrium.com The distinct states (e.g., tub-shaped vs. planar) can correspond to the "0" and "1" states of a binary logic gate. chemspider.com The ability to relay electrons stepwise through oligomeric structures of linked nih.govannulenes is a critical step toward integrating these systems into molecular junctions and, eventually, more complex circuits. nih.govchemspider.com

While a transistor based specifically on (5Z,7Z,9Z)-6-methylbenzo nih.govannulene has not been fabricated, the fundamental components of a single-molecule transistor involve a molecule connected to source and drain electrodes, with its conductance modulated by a gate electrode. nih.gov The demonstrated ability of linked dbCOT systems to control electron transport through a disubstituted nih.govannulene unit in a partially reduced state validates their potential as a platform for developing such single-molecule devices. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.gov This field includes host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule, and self-assembly, where molecules spontaneously form larger, ordered structures. nih.govnih.gov

The shape-shifting property of the nih.govannulene ring was first utilized in the creation of size-switchable cavities, an early example of its potential in host-guest chemistry. nih.gov The change from a tub-shaped to a planar conformation upon reduction alters the size and shape of the molecular cavity, suggesting applications in controlled guest binding and release. nih.govrsc.org

Energy Storage Materials

The search for next-generation energy storage solutions has driven investigation into novel electrode materials for batteries. Carbon-based materials are central to this research due to their abundance, low cost, and versatile structures.

Lithium-ion batteries, a dominant technology, function by the reversible intercalation of lithium ions into an electrode material. Graphite is a common anode material where lithium ions are stored between the graphene layers. A novel approach involves the direct synthesis of lithium-intercalated graphene, which can be used as an electrode material with potentially enhanced specific capacity. mpg.denih.gov

The concept of intercalation is not limited to graphite. Hypothetically, a material composed of stacked benzo rsc.organnulene molecules could function in a similar manner. The layers of π-conjugated systems could create galleries capable of hosting lithium ions, analogous to the layers in graphite. The presence of functional groups, such as the methyl group in (5Z,7Z,9Z)-6-methylbenzo rsc.organnulene, could modulate the interlayer spacing and electronic properties, potentially influencing the material's capacity and cycling stability. The partial intercalation of lithium ions between such molecular layers would make this class of materials a compelling candidate for future electrochemical energy storage applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.